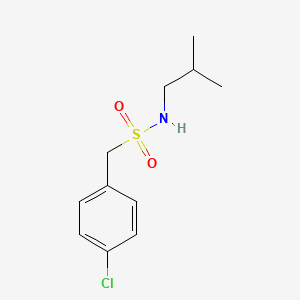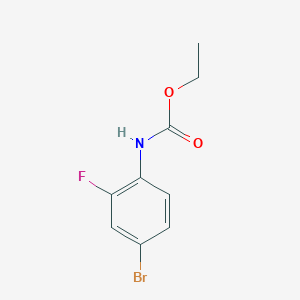![molecular formula C20H13ClN2O4S2 B4617569 {5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4617569.png)
{5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "{5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid" involves multi-step processes that generally start with the formation of thiazolidinone frameworks. These frameworks are then functionalized with various substituents to explore their anticancer effects, as seen in derivatives that show moderate to strong antiproliferative activity in human leukemia cell lines (Chandrappa et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, providing detailed insights into their chemical makeup. For instance, the confirmation of chemical structures through these techniques has been pivotal in understanding the relationship between structure and anticancer activity (Chandrappa et al., 2009).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, forming different derivatives with potential pharmacological applications. The presence of thiazolidinone and acetic acid moieties allows for the exploration of diverse chemical spaces, leading to the synthesis of derivatives with varied biological activities.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are essential for their formulation and application in medicinal chemistry. For example, the lipophilicity of rhodanine-3-acetic acid derivatives has been analyzed to understand their potential as antifungal compounds, highlighting the importance of physical properties in drug design and development (Doležel et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and functional group interactions, play a crucial role in the biological activities of these compounds. For example, the synthesis and evaluation of thiazolidinone derivatives have shown that variations in the functional group at the C-terminal of the thiazolidinone framework can significantly affect their cytotoxicity and induction of apoptosis in cancer cells (Chandrappa et al., 2009).
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
{5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid derivatives exhibit potential in antifungal applications. A study conducted by Doležel et al. (2009) demonstrated the synthesis of similar compounds, assessing their antifungal effects against selected fungal species. Most compounds exhibited marginal activity, but one specific derivative showed strong inhibition of various Candida species and Trichosporon asahii (Doležel et al., 2009).
Aldose Reductase Inhibition
These compounds are also studied for their potential as aldose reductase inhibitors, a key enzyme in diabetic complications. Kučerová-Chlupáčová et al. (2020) found that certain derivatives are potent inhibitors of aldose reductase, with some showing greater efficacy than epalrestat, a clinically used inhibitor(Kučerová-Chlupáčová et al., 2020).
Electrochemical Properties
The electrochemical behavior of derivatives of {5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid has been studied for their potential in various applications. Naik et al. (2013) investigated novel Mannich bases bearing a similar moiety, exploring their reduction mechanism in both acidic and basic media through techniques like polarography and cyclic voltammetry (Naik et al., 2013).
Antimicrobial Activity
Compounds based on {5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid show potential in antimicrobial applications. A study by Krátký et al. (2017) synthesized and evaluated a series of these derivatives as antimicrobial agents against a variety of bacteria and fungi, with several showing significant activity (Krátký et al., 2017).
Conformational Structure and Thermodynamic Properties
The conformational structure and thermodynamic properties of similar compounds have been explored for their application in the synthesis of sensitizing dyes for solar cells. Baryshnikov et al. (2010) conducted a theoretical study to understand the effect of substituents on the thermodynamic stability of these compounds (Baryshnikov et al., 2010).
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O4S2/c21-13-7-3-1-5-11(13)9-22-14-8-4-2-6-12(14)16(18(22)26)17-19(27)23(10-15(24)25)20(28)29-17/h1-8H,9-10H2,(H,24,25)/b17-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRWCMVZBIORDX-MSUUIHNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(=O)O)C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC(=O)O)/C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4617486.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B4617491.png)
![{[5-(4-butoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4617499.png)
![methyl 2-[({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4617507.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4617512.png)
![5-(4-butoxy-3-methoxybenzylidene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4617518.png)
![N-(1-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617523.png)
![5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617533.png)
![3-(5-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4617538.png)
![1-[6-(4-chlorophenoxy)hexyl]piperidine](/img/structure/B4617548.png)
![3-(4-methylbenzyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617551.png)


![methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4617579.png)